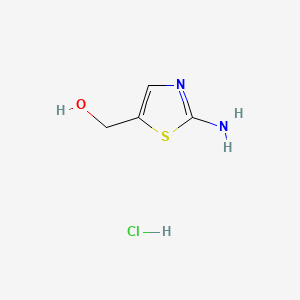

(2-Aminothiazol-5-yl)methanol hydrochloride

Description

BenchChem offers high-quality (2-Aminothiazol-5-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminothiazol-5-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-1,3-thiazol-5-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1,7H,2H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZZLTDJVMVQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1640995-62-5 | |

| Record name | 5-Thiazolemethanol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1640995-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(2-Aminothiazol-5-yl)methanol hydrochloride chemical properties

An In-depth Technical Guide to (2-Aminothiazol-5-yl)methanol hydrochloride

Introduction

(2-Aminothiazol-5-yl)methanol hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged pharmacophore, forming the core of numerous approved therapeutic agents due to its versatile reactivity and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] This guide provides an in-depth exploration of the chemical and physical properties of its hydrochloride salt, offering researchers and drug development professionals a comprehensive technical resource. We will delve into its structural characteristics, spectroscopic profile, reactivity, and established protocols for its safe handling and application.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. (2-Aminothiazol-5-yl)methanol hydrochloride is identified by its unique CAS number and defined by its specific molecular formula and weight.

| Identifier | Value | Source |

| CAS Number | 1640995-62-5 | [4][5] |

| Molecular Formula | C₄H₇ClN₂OS | [4][5] |

| Molecular Weight | 166.63 g/mol | [4][5] |

| Purity | Typically ≥97% | [4] |

The structure consists of a five-membered thiazole ring substituted with an amino group at the 2-position and a hydroxymethyl group at the 5-position. The hydrochloride salt form enhances stability and often improves solubility in aqueous media.

Caption: Chemical structure of (2-Aminothiazol-5-yl)methanol hydrochloride.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and reaction conditions. This compound is typically a solid at room temperature.

| Property | Value | Notes |

| Appearance | White to light yellow or brown powder/crystals | Visual inspection.[6] |

| Storage | Room temperature, dry conditions | Should be stored in a tightly sealed container to protect from moisture.[5] |

| Solubility | Soluble in Methanol | The hydrochloride salt form generally confers solubility in polar protic solvents.[6] Solubility in 1 M HCl has been noted for the parent 2-aminothiazole.[7] |

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While a specific spectrum for this exact compound is not publicly available, its expected profile can be reliably predicted based on its functional groups and data from closely related 2-aminothiazole analogs.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a solvent like DMSO-d₆, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment:

-

-NH₂ Protons: A broad singlet, typically downfield, resulting from the amino group. The chemical shift can be variable and is concentration-dependent.

-

Thiazole Ring Proton (-CH=): A singlet corresponding to the proton at the C4 position of the thiazole ring.

-

Methylene Protons (-CH₂-OH): A singlet or doublet (if coupled to the hydroxyl proton) for the two protons of the hydroxymethyl group.

-

Hydroxyl Proton (-OH): A broad singlet or triplet (if coupled to the methylene protons).

-

Note: The presence of the hydrochloride may cause a downfield shift of the signals, particularly for the protons on or near the nitrogen atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton:

-

C2 (C-NH₂): This carbon, bonded to two nitrogen atoms (one endocyclic, one exocyclic), would appear significantly downfield.

-

C4 & C5: Two distinct signals for the sp²-hybridized carbons of the thiazole ring.

-

C-Methanol (-CH₂OH): A signal in the aliphatic region for the carbon of the hydroxymethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups. The spectrum would be characterized by the following absorption bands:

-

N-H Stretching: A pair of bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).[8]

-

O-H Stretching: A broad band around 3200-3600 cm⁻¹, corresponding to the hydroxyl group (-OH).

-

C=N Stretching: A strong absorption band around 1600-1650 cm⁻¹ from the carbon-nitrogen double bond within the thiazole ring.[8]

-

C-O Stretching: A band in the 1050-1150 cm⁻¹ region, indicative of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In positive ion mode ESI-MS, the expected molecular ion peak would correspond to the free base [M+H]⁺ at approximately m/z 131.17, derived from the loss of HCl.[9]

Chemical Properties and Reactivity

The synthetic utility of (2-Aminothiazol-5-yl)methanol hydrochloride stems from the distinct reactivity of its three primary functional domains: the exocyclic amino group, the hydroxymethyl group, and the thiazole ring itself.

Stability and Storage

The compound should be stored in tightly closed containers in a cool, dry, and well-ventilated place, protected from direct sunlight.[10] It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[10]

Reactivity Profile

The primary sites of reactivity are the nucleophilic amino group and the primary alcohol.

Caption: Key reactive sites on the (2-Aminothiazol-5-yl)methanol molecule.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is an excellent nucleophile. It readily participates in reactions with electrophiles such as acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. This is a common strategy for elaborating the core structure in drug discovery programs.

-

Hydroxymethyl Group (-CH₂OH): The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, providing further synthetic handles. It can also be acylated to form esters or alkylated to form ethers.

-

Thiazole Ring: The ring itself is relatively electron-rich and can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled to avoid reaction at the more nucleophilic amino group. Halogenation, for instance, typically occurs at the C5 position if it is unsubstituted, but here it can direct to C4.[11]

Applications in Medicinal Chemistry

The 2-aminothiazole motif is a cornerstone of medicinal chemistry, present in a wide array of marketed drugs.[1][2] This structural unit is valued for its ability to act as a hydrogen bond donor and acceptor, facilitating strong binding to enzyme active sites and receptors.

Examples of Drug Classes Incorporating the 2-Aminothiazole Core:

-

Anti-inflammatory Agents: (e.g., Meloxicam)[1]

-

Antibiotics: (e.g., Cefdinir)[1]

-

Kinase Inhibitors: (e.g., Dasatinib)[1]

(2-Aminothiazol-5-yl)methanol hydrochloride serves as a key intermediate, providing a pre-functionalized scaffold that streamlines the synthesis of complex target molecules.

Caption: Generalized workflow for utilizing the title compound in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling (2-Aminothiazol-5-yl)methanol hydrochloride.

Hazard Identification

Based on data for the parent compound and related structures, the following hazards are identified:

-

Causes skin irritation. [10]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[10][13]

Spill Cleanup Protocol

In the event of a small spill:

-

Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access. Remove all sources of ignition.[14]

-

Don PPE: Wear the appropriate PPE as described above.

-

Contain Spill: Gently dampen the solid spill material with a suitable solvent like 60-70% ethanol to prevent dust from becoming airborne.[14]

-

Collect Material: Carefully sweep or scoop the dampened material into a suitable, labeled container for chemical waste.[14]

-

Decontaminate: Use absorbent paper dampened with the same solvent to wipe the spill area. Wash the surface with a soap and water solution.[14]

-

Dispose of Waste: Seal all contaminated materials (absorbent paper, gloves) in a vapor-tight plastic bag and dispose of as hazardous waste according to local regulations.[10][14]

Conclusion

(2-Aminothiazol-5-yl)methanol hydrochloride is a high-value chemical intermediate with well-defined properties. Its dual functionality, arising from the nucleophilic amino group and the versatile hydroxymethyl substituent, makes it an exceptionally useful building block for constructing complex molecular architectures. A thorough understanding of its spectroscopic signature, reactivity, and safety requirements, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly in the quest for novel therapeutics.

References

-

Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid.

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Aminothiazole.

-

Oakwood Chemical. (n.d.). (2-Aminothiazol-5-yl)methanol hydrochloride, min 97%.

-

ChemicalBook. (n.d.). (2-Aminothiazol-5-yl)methanol hydrochloride CAS#: 1640995-62-5.

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-AMINOTHIAZOLE. CAMEO Chemicals.

-

The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.

-

ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-thiazolemethanol.

-

National Institutes of Health (NIH). (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

-

Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.

-

BLD Pharm. (n.d.). (R)-(2-Aminothiazol-5-yl)(3-chlorophenyl)methanol.

-

Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.

-

Sigma-Aldrich. (n.d.). 2-Aminothiazole 97%.

-

Praxair. (n.d.). Methanol Safety Data Sheet.

-

National Institutes of Health (NIH). (n.d.). 2-Amino-5-methylthiazole. PubChem.

-

ResearchGate. (2022). Recent developments of 2-aminothiazoles in medicinal chemistry.

-

ChemicalBook. (n.d.). 2-Amino-5-methylthiazole CAS#: 7305-71-7.

-

PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.

-

Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of.

-

Sigma-Aldrich. (n.d.). 2-Aminothiazole.

-

ChemicalBook. (n.d.). 2-Amino-5-methylthiazole(7305-71-7) 13C NMR spectrum.

-

ResearchGate. (2018). Biological and medicinal significance of 2-aminothiazoles.

-

BLD Pharm. (n.d.). (R)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methanol.

-

Seedion. (n.d.). (2-Aminothiazol-5-yl)methanol hydrochloride.

-

EXCLI Journal. (2021). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.

-

Sigma-Aldrich. (n.d.). (2-Chlorothiazol-5-yl)methanol.

-

BLD Pharm. (n.d.). 2-Amino-5-methylthiazole.

-

ResearchGate. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents.

-

ResearchGate. (2015). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole.

-

Benchchem. (n.d.). Step-by-Step Synthesis of 2-Amino-5-formylthiazole.

-

PubMed. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.

-

MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

-

Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

-

Wikipedia. (n.d.). 2-Aminothiazole.

-

Sigma-Aldrich. (n.d.). 2-Aminothiazole for synthesis.

-

ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) IR Spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. (2-Aminothiazol-5-yl)methanol hydrochloride - 有机砌块 - 西典实验 [seedior.com]

- 6. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]

- 7. 2-氨基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. jocpr.com [jocpr.com]

- 12. excli.de [excli.de]

- 13. fishersci.com [fishersci.com]

- 14. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

(2-Aminothiazol-5-yl)methanol hydrochloride CAS number lookup

An In-Depth Technical Guide to (2-Aminothiazol-5-yl)methanol hydrochloride

This guide provides a comprehensive technical overview of (2-Aminothiazol-5-yl)methanol hydrochloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, applications, and safety protocols, offering field-proven insights and explaining the causality behind experimental choices.

Core Chemical Identity

(2-Aminothiazol-5-yl)methanol hydrochloride is a heterocyclic compound featuring a 2-aminothiazole core functionalized with a hydroxymethyl group at the 5-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for various synthetic applications.

CAS Number: 1640995-62-5[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for planning reactions, as they dictate choices of solvents, reaction temperatures, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClN₂OS | [1] |

| Molecular Weight | 166.63 g/mol | [1] |

| Appearance | Solid (Typical) | N/A |

| Purity | ≥97% (Typical) | [1] |

| Storage | Room temperature, in a dry, well-ventilated place | [1][3] |

Chemical Structure

The structure consists of a five-membered thiazole ring, which contains both sulfur and nitrogen. The amino group at the 2-position and the methanol group at the 5-position are key reactive sites for further chemical elaboration.

Caption: Structure of (2-Aminothiazol-5-yl)methanol hydrochloride.

The Role in Drug Discovery: A Privileged Scaffold

The 2-aminothiazole (2-AT) motif is recognized as a "privileged structure" in medicinal chemistry.[4][5] This designation is due to its frequent appearance in a wide range of biologically active compounds and approved drugs, such as the anti-inflammatory drug Meloxicam and the antibiotic Cefdinir.[5][6]

Why is 2-Aminothiazole Important?

-

Versatile H-Bonding: The amino group and the ring nitrogen can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like protein kinases and receptors.

-

Metabolic Stability: The aromatic thiazole ring is generally stable to metabolic degradation, which is a desirable property in drug candidates.

-

Synthetic Tractability: The 2-aminothiazole core can be synthesized through robust and high-yielding reactions, such as the Hantzsch thiazole synthesis.[7]

The subject of this guide, (2-Aminothiazol-5-yl)methanol, is a particularly valuable building block because the primary alcohol at the 5-position serves as a versatile synthetic handle. It allows for straightforward chemical modifications, such as oxidation to an aldehyde, conversion to a leaving group (e.g., mesylate or halide), or etherification, enabling the exploration of the surrounding chemical space.

Caption: Synthetic utility of the hydroxymethyl group.

Synthesis and Reaction Protocols

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The Hantzsch synthesis, which involves the condensation of a thiourea with an α-haloketone or α-haloaldehyde, is a cornerstone method.[7] For (2-Aminothiazol-5-yl)methanol, a suitable starting material would be a protected 1,3-dihalo-2-propanol derivative.

Illustrative Synthetic Pathway

A plausible route involves the reaction of thiourea with a protected 1,3-dichloro-2-hydroxypropane derivative, followed by deprotection. The final step is salt formation with hydrochloric acid.

Caption: A conceptual synthetic pathway.

Laboratory-Scale Synthesis Protocol (Exemplary)

This protocol is a representative example based on general methods for thiazole synthesis and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Objective: Synthesize (2-Aminothiazol-5-yl)methanol from 1,3-dichloroacetone.

Step 1: Synthesis of 2-Amino-5-(chloromethyl)thiazole

-

In a well-ventilated fume hood, dissolve thiourea (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add 1,3-dichloroacetone (1.0 eq) dropwise to the stirred solution. Caution: 1,3-dichloroacetone is a lachrymator.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. A precipitate of 2-amino-5-(chloromethyl)thiazole hydrochloride should form.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Hydrolysis to (2-Aminothiazol-5-yl)methanol

-

Suspend the 2-amino-5-(chloromethyl)thiazole hydrochloride (1.0 eq) in an aqueous solution of sodium bicarbonate (excess).

-

Heat the mixture at 60-70 °C for 2-4 hours, which neutralizes the hydrochloride and facilitates the hydrolysis of the chloromethyl group.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2-Aminothiazol-5-yl)methanol.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude product from Step 2 in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of HCl in the same solvent (or bubble HCl gas) until the solution becomes acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold solvent, and dry in a vacuum oven to yield the final product, (2-Aminothiazol-5-yl)methanol hydrochloride.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS).[3][8]

| Hazard Category | Description & Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8] |

| Skin Contact | May cause skin irritation. Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |

| Eye Contact | May cause serious eye irritation. Wear appropriate protective eyeglasses or chemical safety goggles.[3][9] |

| Inhalation | Avoid dust formation and inhalation. Use only in a well-ventilated area.[3][8] |

| Personal Protective Equipment (PPE) | Safety goggles, protective gloves (e.g., nitrile), and a lab coat are mandatory. Use a respirator if ventilation is inadequate.[8] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] |

Conclusion

(2-Aminothiazol-5-yl)methanol hydrochloride is more than just a chemical compound; it is a versatile and valuable tool in the arsenal of medicinal chemists. Its privileged 2-aminothiazole core provides a robust anchor for engaging with biological targets, while the hydroxymethyl group at the 5-position offers a gateway for extensive synthetic diversification. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in the pursuit of novel therapeutics.

References

- (2-Aminothiazol-5-yl)methanol hydrochloride, min 97%, 250 mg. Google.

- (2-Aminothiazol-5-yl)methanol hydrochloride CAS#: 1640995-62-5 - ChemicalBook. ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Safe D

- Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-thiazolemethanol - ChemicalBook. ChemicalBook.

- Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Der Pharma Chemica.

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. PubMed.

- Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed. PubMed.

- Recent developments of 2-aminothiazoles in medicinal chemistry - ResearchGate.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (2-Aminothiazol-5-yl)methanol hydrochloride CAS#: 1640995-62-5 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride|2411635-80-6|MSDS [dcchemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

(2-Aminothiazol-5-yl)methanol hydrochloride structure elucidation

An In-depth Technical Guide to the Structural Elucidation of (2-Aminothiazol-5-yl)methanol hydrochloride

Authored by: A Senior Application Scientist

Abstract

(2-Aminothiazol-5-yl)methanol hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active agents. Its structural integrity is the bedrock upon which subsequent synthetic campaigns and structure-activity relationship (SAR) studies are built. This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound. We move beyond simple data reporting, delving into the causality behind the selection of analytical techniques and the interpretation of their outputs. This document is designed for researchers, chemists, and quality control specialists who require a robust, self-validating system for structural confirmation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction.

The Strategic Imperative for Multi-Modal Analysis

The structural elucidation of a molecule, particularly a hydrochloride salt, is not a linear process but a convergence of evidence. Each analytical technique provides a unique piece of the structural puzzle. Relying on a single method can lead to ambiguity; for instance, while Mass Spectrometry can confirm mass and elemental composition, it does not define atomic connectivity. Conversely, NMR spectroscopy excels at defining the proton-carbon framework but is less definitive for identifying non-covalently bound counter-ions.[1][2] Therefore, a holistic approach is essential for irrefutable proof of structure.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Rationale: The first step in identifying an unknown is to determine its molecular weight and, by extension, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the technique of choice.[1] We select a soft ionization method like Electrospray Ionization (ESI) because it is gentle enough to ionize the molecule without significant fragmentation, typically yielding the protonated molecular ion [M+H]⁺. It is critical to recognize that in ESI-MS, the hydrochloride salt will dissociate in solution; the mass observed corresponds to the free base, C₄H₆N₂OS.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₄H₆N₂OS (Free Base) | Defines the elemental composition. |

| Exact Mass (Monoisotopic) | 130.0252 g/mol | Calculated mass used for high-accuracy comparison. |

| Observed Ion [M+H]⁺ | 131.0325 m/z | The experimentally measured mass-to-charge ratio for the protonated molecule. |

| Mass Accuracy | < 5 ppm | A low ppm error between the observed and exact mass validates the elemental composition. |

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrumentation: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]

-

Chromatography: Inject the sample onto a C18 column to ensure purity before MS analysis.

-

Ionization: Use ESI in positive ion mode.

-

Data Acquisition: Acquire full scan data over a mass range of m/z 50-500.

-

Analysis: Extract the mass of the most abundant ion and compare it to the theoretical exact mass of the [M+H]⁺ adduct. Calculate the mass error in parts per million (ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[4] The vibrational frequencies of chemical bonds serve as a unique fingerprint. For (2-Aminothiazol-5-yl)methanol hydrochloride, we expect to see characteristic absorptions for the amine (N-H), hydroxyl (O-H), and thiazole ring bonds. The broadness of the O-H and N-H signals is often indicative of hydrogen bonding, which is prevalent in the solid state.

Table 2: Key Infrared Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Two medium-to-strong bands (symmetric & asymmetric).[4] |

| 3500 - 3200 | O-H Stretch | Alcohol (-OH) | Broad, strong band.[5] |

| 3100 - 3000 | C-H Stretch | Aromatic/Heteroaromatic C-H | Weak to medium.[4] |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (-CH₂) | Medium. |

| 1635 - 1590 | C=N Stretch | Thiazole Ring | Medium to strong.[4] |

| 1570 - 1470 | Ring Skeletal Vibrations | Thiazole Ring | Medium to strong.[4] |

| 750 - 650 | C-S Stretch | Thiazole Ring | Medium to weak.[4] |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Identify and label the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[6][7] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework. For (2-Aminothiazol-5-yl)methanol hydrochloride, a suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is necessary for complete assignment. The use of a solvent like DMSO-d₆ is often preferred as it can solubilize the salt and allows for the observation of exchangeable protons (NH₂ and OH).

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Atom Position | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |

| -NH₂ | ~7.5 - 8.5 | Broad Singlet | 2H | - |

| Thiazole-H4 | ~7.0 - 7.5 | Singlet | 1H | ~120 - 130 (C4) |

| -CH₂- | ~4.5 - 5.0 | Doublet | 2H | ~55 - 65 |

| -OH | ~5.0 - 5.5 | Triplet | 1H | - |

| Thiazole Carbons | - | - | - | ~165 - 175 (C2) |

| - | - | - | ~140 - 150 (C5) |

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature. The multiplicity of -CH₂- is a doublet due to coupling with the -OH proton, and the -OH is a triplet due to coupling with the -CH₂- protons. These couplings may not be observed if proton exchange is rapid.

2D NMR for Unambiguous Assignment

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the ¹H signal at ~4.5-5.0 ppm to the ¹³C signal at ~55-65 ppm (-CH₂-) and the ¹H signal at ~7.0-7.5 ppm to the ¹³C signal at ~120-130 ppm (Thiazole-C4).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. We would expect to see a crucial correlation from the methylene protons (-CH₂-) to the C5 and C4 carbons of the thiazole ring, confirming that the methanol group is attached at the C5 position.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[8]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[8]

-

2D NMR Acquisition: Perform standard HSQC and HMBC experiments using the spectrometer's predefined parameter sets.

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Key HMBC correlations confirming substituent position.

X-ray Crystallography: The Definitive Proof

Expertise & Rationale: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation.[9] It is the only technique that provides a direct 3D visualization of the molecule in the solid state. This method not only confirms the atomic connectivity but also precisely locates the chloride counter-ion relative to the protonated aminothiazole ring, providing definitive proof of the hydrochloride salt structure.

Table 4: Representative Crystallographic Data

| Parameter | Typical Value/Description | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c, C2/c | Describes the symmetry elements within the unit cell. |

| a, b, c (Å) | Unit cell dimensions | Defines the size of the unit cell. |

| α, β, γ (°) | Unit cell angles | Defines the shape of the unit cell. |

| R-factor | < 0.05 (5%) for a well-refined structure | A measure of the agreement between the experimental data and the final structural model. |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the compound in a suitable solvent system (e.g., methanol/ether) or use vapor diffusion techniques to grow single crystals of suitable quality for diffraction.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. Finally, the atomic positions and thermal parameters are refined to achieve the best possible fit to the experimental data.[10]

Conclusion

The structural elucidation of (2-Aminothiazol-5-yl)methanol hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide—beginning with HRMS to establish the molecular formula, progressing to IR for functional group identification, using a comprehensive suite of NMR experiments to map the atomic connectivity, and culminating with X-ray crystallography for absolute confirmation—researchers can achieve an irrefutable and robust structural assignment. This rigorous approach ensures the foundational quality of the molecule, enabling its confident use in drug discovery and development.

References

- BenchChem (2025). An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs.

- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- BenchChem (2025). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.

- Al-Hourani, B. J., et al. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Institutes of Health.

- Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed.

- Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace.

- ResearchGate (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health.

- Intertek (n.d.). Molecular Structure Characterisation and Structural Elucidation.

-

Agilent Technologies (n.d.). LC/MSD-SL System Specifications. Available at: [Link]

- Al-Majid, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.

- BenchChem (2025). Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide.

- ResearchGate (n.d.). FTIR spectra from methanol (1) and methanol + formaldehyde (2) interaction with AC-TiO2 before (a) and after (b) irradiation for 5 min.

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jchps.com [jchps.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]

Spectroscopic Data for (2-Aminothiazol-5-yl)methanol Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of (2-Aminothiazol-5-yl)methanol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this heterocyclic compound using key spectroscopic techniques. The insights herein are grounded in established principles and data from analogous structures, offering a predictive yet robust framework for understanding the molecule's spectral behavior.

Introduction: The Significance of (2-Aminothiazol-5-yl)methanol Hydrochloride

(2-Aminothiazol-5-yl)methanol hydrochloride is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. The 2-aminothiazole core is a privileged scaffold found in numerous biologically active molecules and approved drugs[1][2]. The addition of a hydroxymethyl group at the 5-position and its formulation as a hydrochloride salt enhance its potential as a versatile building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for verifying its structure, assessing purity, and understanding its chemical properties, which are critical steps in the drug discovery and development pipeline.

This guide will explore the expected spectroscopic signatures of (2-Aminothiazol-5-yl)methanol hydrochloride in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). While direct experimental data for this specific salt is not widely published, the analysis presented is based on foundational spectroscopic principles and comparative data from structurally related compounds, such as 2-aminothiazole and its derivatives[3][4][5].

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key features of (2-Aminothiazol-5-yl)methanol hydrochloride that will influence its spectral properties are:

-

The 2-Aminothiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms, along with an exocyclic amino group.

-

The Methanol Group: A primary alcohol (-CH₂OH) substituent at the 5-position of the thiazole ring.

-

The Hydrochloride Salt: The amino group is protonated, forming an ammonium salt with a chloride counter-ion. This significantly impacts the electronic environment and, consequently, the spectroscopic output.

Diagram: Molecular Structure of (2-Aminothiazol-5-yl)methanol Hydrochloride

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The exact frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing detailed information about the molecular structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data (in D₂O)

Deuterated water (D₂O) is a suitable solvent for this hydrochloride salt. Protons attached to heteroatoms (O-H and N⁺-H) will exchange with deuterium and will likely not be observed.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | Thiazole-H4 |

| ~4.8 | Singlet | 2H | -CH₂OH |

Causality of Spectral Features:

-

Thiazole-H4 (~7.5 ppm): The proton on the thiazole ring is in an electron-deficient environment due to the electronegativity of the adjacent sulfur and nitrogen atoms, shifting it downfield. It appears as a singlet as there are no adjacent protons to couple with.

-

-CH₂OH (~4.8 ppm): The methylene protons are adjacent to both the electron-withdrawing thiazole ring and the electronegative oxygen atom, resulting in a downfield shift. This will also appear as a singlet. The exact chemical shift can be influenced by solvent and concentration.[6]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C2 (Thiazole) |

| ~145 | C5 (Thiazole) |

| ~120 | C4 (Thiazole) |

| ~55 | -CH₂OH |

Causality of Spectral Features:

-

C2 (~170 ppm): This carbon is bonded to two nitrogen atoms (the ring nitrogen and the exocyclic amino group), making it highly deshielded and shifting it significantly downfield. This is a characteristic chemical shift for the C2 carbon in 2-aminothiazole systems.[4][7]

-

C5 (~145 ppm): This carbon is part of the C=N bond of the thiazole ring and is substituted with the methanol group, leading to a downfield shift.

-

C4 (~120 ppm): The C4 carbon is adjacent to the sulfur atom and is generally the most upfield of the thiazole ring carbons.

-

-CH₂OH (~55 ppm): The carbon of the methanol group is a typical sp³-hybridized carbon attached to an oxygen atom, resulting in a chemical shift in this region.[8]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of (2-Aminothiazol-5-yl)methanol hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Diagram: NMR Data Acquisition and Processing

Caption: A plausible fragmentation pathway for protonated (2-Aminothiazol-5-yl)methanol.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of (2-Aminothiazol-5-yl)methanol hydrochloride in a suitable solvent, typically methanol or a mixture of water and acetonitrile, at a concentration of approximately 1-10 µg/mL.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation in positive ion mode.

-

-

Instrument Setup:

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.

-

Conclusion

The spectroscopic characterization of (2-Aminothiazol-5-yl)methanol hydrochloride is essential for its application in scientific research and drug development. This guide provides a detailed, predictive overview of its expected IR, ¹H NMR, ¹³C NMR, and MS data, grounded in the fundamental principles of spectroscopy and comparison with related structures. The experimental protocols outlined herein offer a standardized approach to acquiring high-quality data for this and similar compounds. By understanding the interplay between molecular structure and spectral output, researchers can confidently identify, purify, and utilize this valuable chemical entity in their synthetic endeavors.

References

- BLD Pharm. (R)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methanol.

- Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) - 2-Aminothiazole.

- ChemicalBook. 2-Amino-5-methylthiazole(7305-71-7) 13C NMR spectrum.

- ChemicalBook. 2-Aminothiazole (96-50-4) 1H NMR spectrum.

- ChemicalBook. 2-Aminothiazole (96-50-4) 13C NMR spectrum.

- National Institutes of Health (NIH). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- EXCLI Journal.

- International Journal of Current Microbiology and Applied Sciences.

- BenchChem. Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide.

- ChemicalBook. 2-Aminothiazole (96-50-4) IR Spectrum.

- BenchChem. Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide.

- National Institute of Standards and Technology (NIST). Aminothiazole - NIST WebBook.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875) - Methanol.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

Sources

- 1. excli.de [excli.de]

- 2. ijcmas.com [ijcmas.com]

- 3. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Aminothiazole (96-50-4) IR Spectrum [m.chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875) [hmdb.ca]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) [hmdb.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

Purity and characterization of (2-Aminothiazol-5-yl)methanol hydrochloride

An In-depth Technical Guide to the Purity and Characterization of (2-Aminothiazol-5-yl)methanol hydrochloride

Abstract

(2-Aminothiazol-5-yl)methanol hydrochloride is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents.[1][2] The structural integrity and purity of this reagent are paramount, as impurities can propagate through multi-step syntheses, impacting the efficacy, safety, and regulatory approval of final drug products. This guide provides a comprehensive framework for the definitive characterization and purity assessment of (2-Aminothiazol-5-yl)methanol hydrochloride, grounded in established analytical principles. We will explore the synergistic application of chromatographic and spectroscopic techniques, offering both theoretical justifications and practical, field-tested protocols for researchers, quality control analysts, and drug development professionals.

Introduction: The Strategic Importance of a Core Moiety

The 2-aminothiazole scaffold is a privileged structure in drug discovery, renowned for its diverse biological activities.[3] The title compound, functionalized with a hydroxymethyl group at the 5-position, offers a versatile handle for synthetic elaboration. Its hydrochloride salt form is typically employed to enhance stability and aqueous solubility. Given its foundational role, a robust and multi-faceted analytical characterization is not merely a procedural step but a critical requirement for ensuring the reproducibility and success of subsequent research and development efforts. This guide establishes a self-validating system of analysis where orthogonal techniques are used to corroborate findings, ensuring the highest degree of confidence in the material's quality.

Synthesis and Impurity Profile: A Causal Analysis

Understanding the synthetic origin of (2-Aminothiazol-5-yl)methanol hydrochloride is fundamental to predicting its potential impurity profile. A common and efficient route is the Hantzsch thiazole synthesis, followed by appropriate functional group manipulations.[1][4]

A generalized pathway involves the reaction of a thiourea derivative with an α-halocarbonyl compound.[4] For the target molecule, this could involve starting materials like 1,3-dichloro-2-propanol or epichlorohydrin, which are precursors to the required α-haloketone/aldehyde equivalent.

Sources

A Technical Guide to the Stability, Storage, and Handling of (2-Aminothiazol-5-yl)methanol hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Aminothiazol-5-yl)methanol hydrochloride is a key heterocyclic building block in medicinal chemistry and drug discovery. The integrity of this and similar reactive small molecules is paramount for the reproducibility and success of research outcomes. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and safe handling procedures for this compound. It moves beyond simple data sheet recommendations to explain the underlying chemical principles and provides field-proven protocols for stability assessment. The insights herein are designed to empower researchers to maintain compound integrity, troubleshoot unexpected experimental results, and ensure personnel safety.

Compound Profile

Chemical Identity and Properties

A clear understanding of the molecule's basic properties is the foundation for assessing its stability.

| Attribute | Value |

| IUPAC Name | (2-Aminothiazol-5-yl)methanol hydrochloride |

| CAS Number | 1640995-62-5[1][2] |

| Molecular Formula | C₄H₇ClN₂OS[1] |

| Molecular Weight | 166.63 g/mol [1] |

| Structure | |

| Form | Typically a solid. |

| Synonyms | (2-Amino-1,3-thiazol-5-yl)methanol hydrochloride |

The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.

Core Stability Profile and Recommended Storage

The primary goal of proper storage is to mitigate the key environmental factors that can induce chemical degradation: temperature, moisture, atmosphere, and light.

Summary of Recommended Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature[1][2] | Prevents acceleration of thermally-induced degradation pathways. |

| Atmosphere | Store in a tightly closed container[2][3]. | The compound is hygroscopic and susceptible to oxidation. A dry, inert atmosphere (e.g., Argon, Nitrogen) is ideal for long-term storage. |

| Moisture | Sealed in dry conditions[2]. | Hydrolysis is a potential degradation pathway. The hydrochloride salt can attract moisture from the air. |

| Light | Protect from light. | While specific photostability data is not readily available, heterocyclic compounds can be light-sensitive. |

Incompatible Materials

To prevent inadvertent reactions, (2-Aminothiazol-5-yl)methanol hydrochloride should be stored separately from incompatible materials. Based on the reactivity of the 2-aminothiazole moiety, these include:

Potential Degradation Pathways and Mechanistic Insights

Understanding how a molecule can degrade is critical for designing robust experiments and storage protocols. The structure of (2-Aminothiazol-5-yl)methanol hydrochloride possesses several functional groups susceptible to degradation.

-

Hydrolytic Degradation : The thiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions.

-

Oxidative Degradation : The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The electron-rich amino group and thiazole ring are also potential sites for oxidation.

-

Solution-State Instability : A critical and often overlooked issue is the instability of the 2-aminothiazole core in certain organic solvents, particularly dimethyl sulfoxide (DMSO). Studies on similar 2-aminothiazole compounds have shown that they can undergo decomposition, dimerization, and oxidation in DMSO stock solutions at room temperature[6]. This phenomenon can lead to a loss of the parent compound and the emergence of new, biologically active artifacts, confounding screening results[6].

Caption: Potential degradation routes for (2-Aminothiazol-5-yl)methanol hydrochloride.

Protocol for Stability Assessment: A Forced Degradation Study

To empirically determine the stability of a compound and develop a stability-indicating analytical method, a forced degradation study is essential. This protocol is based on principles outlined in the International Council for Harmonisation (ICH) guidelines[7][8].

Objective

To identify degradation products of (2-Aminothiazol-5-yl)methanol hydrochloride under various stress conditions and to serve as the basis for developing a validated, stability-indicating HPLC method.

Experimental Workflow

The workflow is designed to systematically expose the compound to stress and analyze the resulting mixture.

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology

1. Preparation of Stock Solution:

-

Prepare a 1 mg/mL stock solution of (2-Aminothiazol-5-yl)methanol hydrochloride in HPLC-grade methanol. Methanol is often a good starting solvent due to its volatility and compatibility with reverse-phase chromatography[9].

2. Application of Stress Conditions:

-

Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH[10].

-

Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl[10].

-

Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation : Store a sample of the solid compound in a vial at 80°C for 48 hours. After stress, dissolve in methanol to the stock concentration.

-

Photostability : Expose a sample of the solid compound to light stress as per ICH Q1B guidelines. After exposure, dissolve in methanol to the stock concentration.

-

Control Sample : Dilute 1 mL of the stock solution with 1 mL of water and keep at 4°C.

3. Sample Analysis (Example HPLC Method):

-

Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase : An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol blend)[11].

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set at a wavelength determined by a UV scan of the parent compound (e.g., 225 nm). A mass spectrometer detector is highly recommended for identifying degradants.

-

Analysis Goal : The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other[12].

Safe Handling and Personal Protective Equipment (PPE)

Safe handling is non-negotiable. The compound is classified as an irritant.

Hazard Identification

-

Skin Irritation : Causes skin irritation.

-

Eye Irritation : Causes serious eye irritation[3].

-

Respiratory Irritation : May cause respiratory irritation if inhaled as a dust[3].

Recommended PPE and Handling Practices

| Control | Specification |

| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood[3]. |

| Eye Protection | Wear chemical safety goggles or a face shield[13]. |

| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber)[3]. |

| Skin and Body Protection | Wear a lab coat. Avoid exposed skin[4]. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[3][4]. |

Spill and Disposal Procedures

-

Spills : For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[3][4].

Conclusion

The chemical integrity of (2-Aminothiazol-5-yl)methanol hydrochloride is best maintained by storing it in a tightly sealed container at room temperature, protected from moisture and light. Special consideration must be given to its potential instability in DMSO solutions, which can compromise the validity of high-throughput screening data. By implementing the recommended storage, handling, and stability-testing protocols outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.

References

-

(2-Aminothiazol-5-yl)methanol hydrochloride, min 97%, 250 mg. Oakwood Chemical. [Link]

-

Farid, N. F., & Abdelwahab, N. S. (2019). Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products: Studying Degradation Profile. Chromatographia. ResearchGate. [Link]

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

de Witte, W., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry-A European Journal. NIH. [Link]

-

Chemical Safety Guide, 5th Ed. NIH Office of Research Services. [Link]

-

Van den Abeele, J., et al. (2022). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Pharmaceutics. NIH. [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. SpringerLink. [Link]

-

ICH Q1 Stability Testing of Drug Substances and Drug Products. International Council for Harmonisation. [Link]

-

Shah, I., et al. (2014). Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography. ResearchGate. [Link]

-

Methanol Safe Handling Manual. Methanol Institute. [Link]

-

Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry. Scirp.org. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (2-Aminothiazol-5-yl)methanol hydrochloride CAS#: 1640995-62-5 [m.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. fda.gov [fda.gov]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. ors.od.nih.gov [ors.od.nih.gov]

(2-Aminothiazol-5-yl)methanol Hydrochloride: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-aminothiazole moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both nitrogen and sulfur, serves as a versatile scaffold for the synthesis of molecules targeting a wide array of therapeutic areas, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3][4][5] Its significance is underscored by its incorporation into blockbuster drugs such as the kinase inhibitor Dasatinib. The unique electronic properties and hydrogen bonding capabilities of the 2-aminothiazole ring system allow for potent and selective interactions with various biological targets.

(2-Aminothiazol-5-yl)methanol hydrochloride, the subject of this guide, is a particularly valuable building block. It presents chemists with three distinct points for chemical modification: the nucleophilic 2-amino group, the primary hydroxyl group at the 5-position, and the thiazole ring itself, which can participate in various coupling reactions. This trifecta of reactivity allows for the construction of diverse and complex molecular architectures, making it an indispensable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the chemical properties, safe handling, and synthetic utility of (2-aminothiazol-5-yl)methanol hydrochloride, offering field-proven insights and detailed experimental protocols to empower your research endeavors.

Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties of a building block is paramount for successful and safe experimentation. The hydrochloride salt of (2-Aminothiazol-5-yl)methanol enhances its stability and aqueous solubility compared to the free base.

| Property | Value |

| Molecular Formula | C₄H₇ClN₂OS |

| Molecular Weight | 166.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not readily available; the free base, 2-aminothiazole, melts at 91-93 °C.[3] |

| Boiling Point | Decomposes.[6] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO.[7][8][9] The free base is soluble in water, alcohols, and diethyl ether.[7] |

| pKa | The pKa of 2-aminothiazole is approximately 5.36, indicating the basicity of the endocyclic nitrogen.[3][6] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[10][11][12][13] |

Safety and Handling Precautions:

(2-Aminothiazol-5-yl)methanol hydrochloride and related 2-aminothiazole derivatives should be handled with care in a well-ventilated laboratory fume hood.[10][11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12][13]

-

Inhalation: Avoid inhaling dust. May be harmful if inhaled.[11]

-

Skin Contact: Avoid contact with skin. May cause skin irritation.[10]

-

Eye Contact: Avoid contact with eyes. Causes serious eye irritation.[11]

-

Ingestion: Harmful if swallowed.[10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10]

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.

Synthetic Utility and Reaction Protocols

The synthetic versatility of (2-aminothiazol-5-yl)methanol hydrochloride stems from its three reactive centers. The following sections provide detailed protocols and mechanistic insights for the selective modification of this building block.

Transformations of the 2-Amino Group

The exocyclic amino group is a primary site for nucleophilic reactions, allowing for the introduction of a wide range of substituents.

N-acylation is a fundamental transformation to introduce amide functionalities, which can modulate the biological activity and physicochemical properties of the parent molecule.

Protocol: N-Acylation with Acyl Chlorides

This protocol describes a general procedure for the N-acylation of (2-aminothiazol-5-yl)methanol hydrochloride using an acyl chloride in the presence of a base.

-

Reagents and Materials:

-

(2-Aminothiazol-5-yl)methanol hydrochloride (1.0 eq)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine (2.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

-

-

Procedure:

-

Suspend (2-aminothiazol-5-yl)methanol hydrochloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine or pyridine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and liberate the free amine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-acylated product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.

-

Causality Behind Experimental Choices: The use of a base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[14] Performing the initial addition of the acyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

Caption: Workflow for the N-acylation of (2-aminothiazol-5-yl)methanol.

N-alkylation introduces alkyl or aryl groups to the amino function, a common strategy in drug design to modulate lipophilicity and target engagement.

Protocol: Reductive Amination

Reductive amination is a mild and efficient method for N-alkylation that proceeds via an imine intermediate.[15]

-

Reagents and Materials:

-

(2-Aminothiazol-5-yl)methanol hydrochloride (1.0 eq)

-

Aldehyde or ketone (1.1 eq)

-

Anhydrous methanol or ethanol

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Triethylamine (1.1 eq)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of (2-aminothiazol-5-yl)methanol hydrochloride (1.0 eq) in anhydrous methanol, add triethylamine (1.1 eq) and the aldehyde or ketone (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Rationale: The initial formation of the imine is followed by its in-situ reduction with a mild reducing agent like sodium borohydride.[15] The use of triethylamine is to neutralize the hydrochloride salt.

Transformations of the 5-Hydroxymethyl Group

The primary alcohol at the 5-position offers another handle for functionalization, such as O-alkylation or oxidation.

O-alkylation introduces an ether linkage, which can significantly alter the molecule's properties.

Protocol: Williamson Ether Synthesis

This classic method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

-

Reagents and Materials:

-

(2-Aminothiazol-5-yl)methanol (free base) (1.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or THF

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of (2-aminothiazol-5-yl)methanol (free base, 1.0 eq) in DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes to an hour, or until hydrogen evolution ceases.

-

Add the alkyl halide (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Underlying Principle: Sodium hydride, a strong base, deprotonates the hydroxyl group to form a nucleophilic alkoxide, which then displaces the halide from the alkyl halide in an Sₙ2 reaction.

Functionalization of the Thiazole Ring

The thiazole ring itself can be functionalized, typically after conversion of the 5-hydroxymethyl group to a more reactive handle like a halide.

Conversion of the alcohol to a halide opens the door to a variety of cross-coupling reactions.

Protocol: Conversion of Alcohol to Bromide

-

Reagents and Materials:

-

(2-Aminothiazol-5-yl)methanol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.5 eq)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve (2-aminothiazol-5-yl)methanol (1.0 eq) in anhydrous diethyl ether at 0 °C.

-

Slowly add phosphorus tribromide (0.5 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto ice and neutralize with saturated aqueous NaHCO₃ solution.

-

Extract with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and concentrate to obtain 2-amino-5-(bromomethyl)thiazole.

-

With a halide at the 5-position, the thiazole ring can participate in powerful C-C and C-N bond-forming reactions.

Protocol: Sonogashira Coupling

This reaction forms a C-C bond between the thiazole and a terminal alkyne.[16][17][18]

-

Reagents and Materials:

-

2-Amino-5-bromothiazole derivative (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Anhydrous THF or DMF

-

-

Procedure:

-

To a solution of the 2-amino-5-bromothiazole derivative (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).

-

Add triethylamine (3.0 eq) and degas the mixture with argon or nitrogen for 15 minutes.

-

Heat the reaction mixture to 50-70 °C and stir for 4-12 hours.

-

Cool to room temperature, filter through a pad of Celite®, and concentrate the filtrate.

-

Purify the residue by flash column chromatography.

-

Mechanistic Insight: The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and reductive elimination to form the product.[16][17][18]

Caption: Workflow for the Sonogashira coupling of a 2-amino-5-bromothiazole.

The Ullmann reaction is a classic method for forming C-N and C-O bonds using a copper catalyst.[19]

Protocol: Ullmann C-N Coupling with Amines

-

Reagents and Materials:

-

2-Amino-5-bromothiazole derivative (1.0 eq)

-

Amine (1.5 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

L-proline or another suitable ligand (0.2 eq)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous DMSO or DMF

-

-

Procedure:

-